N-(2-methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(2-Methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic furocoumarin derivative characterized by a fused furo[3,2-g]chromen core substituted with three methyl groups at positions 2, 3, and 5, and an acetamide side chain modified with a 2-methoxyethyl group. This compound belongs to a class of psoralen analogs, which are widely investigated for their biological activities, including antifungal, anticancer, and photosensitizing properties .
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C19H21NO5/c1-10-12(3)24-16-9-17-14(7-13(10)16)11(2)15(19(22)25-17)8-18(21)20-5-6-23-4/h7,9H,5-6,8H2,1-4H3,(H,20,21) |
InChI Key |
OZLJVDVJDYYZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCOC)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The furo[3,2-g]chromen core is a common feature among analogs, but substituents on the acetamide side chain and the aromatic system significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 3-fluorophenyl group in II-13 enhances lipophilicity and may improve membrane permeability .
- Hydrophilic Modifications : The 2-hydroxyethyl group in II-20 increases solubility but may reduce blood-brain barrier penetration .
- Aromatic Diversity : Substitution with chlorophenyl () or indolyl groups () introduces steric and electronic variations impacting target binding .
Physicochemical Properties
| Property | Target Compound | II-13 | II-20 | Compound |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 | 3.9 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.25 | 0.07 |
| Hydrogen Bond Donors | 1 | 2 | 3 | 1 |
Insights :
- Higher LogP values correlate with increased lipophilicity (e.g., II-13), favoring tissue penetration but risking metabolic instability.
- The hydroxyethyl group in II-20 improves aqueous solubility, critical for intravenous formulations .
Comparative Challenges and Opportunities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : React the furochromen core (e.g., 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid) with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst under reflux conditions (4–6 hours). Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
- Step 2 : Introduce the 2-methoxyethylamine group via nucleophilic substitution. Use DMF as a solvent with potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction to completion at room temperature .
- Purification : Recrystallize the crude product using a pet-ether/ethyl acetate gradient or silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and acetamide linkage. For example, the methoxyethyl group shows a triplet at δ 3.3–3.6 ppm (CH₂-O-CH₃) and a singlet for the methyl groups on the furochromen core (δ 1.2–2.1 ppm) .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ (furochromen ketone) and ~1650 cm⁻¹ (acetamide) .
- TLC/HPLC : Monitor purity with TLC (Rf ~0.5 in hexane:EtOAc 7:3) or reverse-phase HPLC (C18 column, acetonitrile:water 70:30) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the furochromen core be addressed?
- Strategies :
- Directing Groups : Introduce electron-withdrawing groups (e.g., acetyl) at specific positions to control electrophilic substitution patterns. For example, acetylation at the 4-position of the furochromen core enhances reactivity at the 6-position for acetamide coupling .
- Catalytic Systems : Use palladium-catalyzed reductive cyclization or acid-mediated coupling to improve selectivity. Evidence from similar furochromen derivatives suggests Pd(OAc)₂ with formic acid derivatives enhances yields .
Q. What computational or experimental approaches are suitable for studying structure-activity relationships (SAR) of this compound?
- SAR Workflow :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., methoxyethyl → hydroxyethyl or phenyl groups) using methods in .
- Biological Assays : Test analogs in target-specific models (e.g., hypoglycemic activity in Wister albino mice for diabetes research or antifungal assays as in ).
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., PPAR-γ for hypoglycemic activity) .
Q. How can tautomerism or polymorphism in the furochromen-acetamide structure be detected and resolved?
- Detection Methods :
- Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d₆ at 25–80°C to identify tautomeric equilibria (e.g., keto-enol shifts) .
- X-ray Crystallography : Resolve crystal structures to confirm polymorphic forms. For example, evidence from similar acetamide derivatives shows distinct packing patterns in monoclinic vs. orthorhombic systems .
Q. What strategies mitigate conflicting bioactivity data across studies (e.g., antifungal vs. hypoglycemic effects)?
- Troubleshooting :
- Standardize Assays : Replicate experiments under controlled conditions (e.g., identical cell lines, dosing schedules). For example, discrepancies in hypoglycemic activity may arise from variations in mouse strains or feeding protocols .
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with bioactivity. Prior studies on furochromen derivatives detected hydroxylated metabolites altering efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
